(1-Oxothiolan-1-ylidene)urea
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Overview
Description
(1-Oxothiolan-1-ylidene)urea is a heterocyclic compound that features a thiolane ring fused with a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxothiolan-1-ylidene)urea typically involves the reaction of thiolane derivatives with urea under controlled conditions. One common method includes the cyclization of thiolane-2-thione with isocyanates in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at ambient temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where thiolane derivatives and urea are fed into the system, and the reaction is monitored and controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (1-Oxothiolan-1-ylidene)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiolane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiolane derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
(1-Oxothiolan-1-ylidene)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Oxothiolan-1-ylidene)urea involves its interaction with specific molecular targets. The thiolane ring can interact with enzymes and proteins, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1,3-Oxathiolane: Similar in structure but lacks the urea moiety.
Thiourea: Contains a sulfur atom in place of the oxygen in the urea moiety.
Oxazolidinone: A heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness: (1-Oxothiolan-1-ylidene)urea is unique due to the combination of the thiolane ring and the urea moiety, which imparts distinct chemical and biological properties
Biological Activity
(1-Oxothiolan-1-ylidene)urea, a compound belonging to the class of urea derivatives, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a thiolane ring structure with a urea functional group. The unique arrangement of atoms allows for diverse interactions with biological molecules, which is critical for its activity.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : Studies have shown that urea derivatives can inhibit specific enzymes involved in critical metabolic pathways. For instance, compounds related to this compound have demonstrated inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial for cell signaling and proliferation .
- Antiproliferative Effects : Research indicates that certain urea derivatives exhibit antiproliferative properties against cancer cell lines. This is often mediated through the induction of apoptosis and disruption of cell cycle progression .
Biological Activity Overview
Case Study 1: Anticancer Activity
A study published in 2023 evaluated the antiproliferative effects of a series of urea derivatives, including those structurally similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the inhibition of GSK-3β activity, leading to enhanced apoptosis in treated cells .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme-inhibitory properties of thiourea derivatives, revealing that compounds similar to this compound effectively inhibited PTPs involved in cancer signaling pathways. The study highlighted that these compounds could serve as potential leads for developing targeted cancer therapies .
Pharmacological Potential
The pharmacological potential of this compound extends beyond anticancer activity. It has been explored for:
- Antimicrobial Applications : The compound has shown promise against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
- Neuroprotective Effects : Preliminary studies indicate that it may exert protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases .
Properties
IUPAC Name |
(1-oxothiolan-1-ylidene)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c6-5(8)7-10(9)3-1-2-4-10/h1-4H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVMIOAGLRADRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NC(=O)N)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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